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Compound of Interest

Compound Name: 3-Ethylpentan-1-ol

Cat. No.: B1268609

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data
for 3-Ethylpentan-1-ol and its isomers. Recognizing the limited availability of experimental
data for many branched C7 alcohols, this document summarizes existing information, outlines
detailed experimental protocols for data acquisition, and presents a logical workflow for the
determination and application of thermochemical properties.

Introduction to Thermochemical Data of Branched
Alcohols

Thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, are
fundamental parameters in chemical process design, safety analysis, and computational
chemistry. For drug development professionals, these properties can inform solubility models,
predict reaction energetics, and contribute to the understanding of molecular interactions. 3-
Ethylpentan-1-ol and its isomers, as C7 alcohols, represent a class of compounds with
potential applications as solvents, intermediates, or reference compounds in various research
and industrial settings. However, a comprehensive experimental dataset of their
thermochemical properties is not readily available in the public domain. This guide aims to
collate the known data and provide the necessary methodological framework for its expansion.

Available Thermochemical Data
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The following tables summarize the available experimental and calculated thermochemical
data for 3-Ethylpentan-1-ol and a selection of its isomers. It is important to note that data for
many branched isomers are sparse or nonexistent in the literature.

Table 1: Thermochemical Data for 3-Ethylpentan-3-ol

Property Value Units Method Source
Liquid Phase
NIST
Heat Capacity 84.587 cal/mol*K Experimental
WebBook[1]
(Cp)
Normal Boiling ) NIST
) 415+ 2 K Experimental
Point (Tb) WebBook[2]

Standard Gibbs
Calculated

Free Energy of -125.92 kJ/mol Cheméo[3]
) (Joback Method)
Formation (AfG®)

Enthalpy of
_ Calculated i
Formation (Gas -348.79 kJ/mol Cheméo[3]

(Joback Method)
Phase, AfH°gas)

Table 2: Thermochemical Data for Other Heptanol Isomers
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Isomer Property Value Units Method Source
Enthalpy of
Formation Average of 7 NIST
1-Heptanol -340. + 40. kJ/mol
(Gas Phase, values WebBook
AfH°gas)
Enthalpy of Computed
Formation from NIST
2-Heptanol -355.7+2.1 kJ/mol o
(Gas Phase, AfHliquid and ~ WebBook[4]
AfH°gas) AvapH
Molar Heat
] See ) ResearchGat
3-Heptanol Capacity J-K~1.mol—? Experimental
o reference e[5]
(Liquid)
Molar Heat
) See ] ResearchGat
4-Heptanol Capacity J-K-1.mol™? Experimental
o reference e[6]
(Liquid)
Molar Heat
3-Ethyl-3- ) See ) ResearchGat
Capacity J-K-1.mol—1 Experimental
pentanol o reference e[5]
(Liquid)

Experimental Protocol: Determination of Enthalpy of
Combustion by Calorimetry

The standard enthalpy of combustion (AcH®) is a key thermochemical property that can be
determined experimentally using a bomb calorimeter or a simpler spirit lamp calorimeter. From
this, the standard enthalpy of formation (AfH°) can be calculated using Hess's Law.

Principle

A known mass of the alcohol isomer is completely combusted in an excess of oxygen. The heat
released by the combustion reaction is absorbed by a known mass of water in a calorimeter. By
measuring the temperature change of the water, the heat of combustion can be calculated.

Apparatus
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e Spirit burner

o Copper calorimeter (or a similar insulated vessel)
 Digital thermometer (accurate to £0.1 °C)

» Electronic balance (accurate to £0.01 g)

e Measuring cylinder

e Retort stand, clamp, and boss

e Draught shield

Procedure

e Preparation:

o Measure a precise volume of deionized water (e.g., 100 mL) using a measuring cylinder
and pour it into the copper calorimeter.

o Allow the water to reach thermal equilibrium with the surroundings and record the initial
temperature (T_initial).

o Fill the spirit burner with the 3-ethylpentan-1-ol isomer of interest.
o Weigh the spirit burner with its cap and record the initial mass (m_initial).
e Combustion:

o Set up the apparatus with the calorimeter securely clamped above the spirit burner. A
draught shield should be placed around the setup to minimize heat loss to the
surroundings.

o Remove the cap from the spirit burner and immediately light the wick.

o Position the lit burner under the calorimeter so that the flame heats the base of the
calorimeter.
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o Continuously stir the water gently with the thermometer and monitor the temperature rise.

o Data Collection:

o Once a significant temperature rise has been observed (e.g., 20-30 °C), extinguish the
flame by placing the cap back on the spirit burner.

o Continue to stir the water and record the maximum temperature reached (T_final).

o Immediately reweigh the spirit burner with its cap and record the final mass (m_final).

Calculations

e Mass of alcohol burned (m_alcohol):
o m_alcohol = m_initial - m_final
» Heat absorbed by water (q_water):
o (_water = m_water x ¢c_water x (T_final - T_initial)

o where m_water is the mass of the water and c_water is the specific heat capacity of water
(4.184 J/g-°C).

« Enthalpy of combustion per mole (AcH®):
o Calculate the moles of alcohol burned (n_alcohol) = m_alcohol / Molar Mass of C7H160.

o AcH° = -q_water / n_alcohol

Sources of Error

e Heat loss to the surroundings: This is the most significant source of error and will lead to an
experimentally determined enthalpy of combustion that is less exothermic than the true
value.

e Incomplete combustion: If the alcohol does not burn completely, less heat will be released.
This can often be observed by the formation of soot.
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e Heat absorption by the calorimeter: The calculation assumes all the heat is absorbed by the
water, but the calorimeter itself will also absorb some heat.

Workflow for Thermochemical Data Determination
and Application

The following diagram illustrates a general workflow for obtaining and utilizing thermochemical
data for a given chemical compound.

Data Determination

Experimental Measurement Computational Chemistry
(e.g., Calorimetry) (e.g., DFT, G4 theory)

Thermochemical Data
\/ \/

Enthalpy of Formation (AfH®)
Heat Capacity (Cp)
Entropy (S°)

Application
Chemical Process Design < Thermodynamic Modeling > Drug Development
& Safety Analysis (e.g., Reaction Equilibria) (e.g., Solubility Modeling)

Click to download full resolution via product page

Caption: Workflow for the determination and application of thermochemical data.

Conclusion

This technical guide has summarized the currently available thermochemical data for 3-
Ethylpentan-1-ol and its isomers, highlighting the significant gaps in the experimental literature
for branched C7 alcohols. A detailed experimental protocol for determining the enthalpy of
combustion using calorimetry has been provided to facilitate the acquisition of new data. The
illustrated workflow provides a conceptual framework for the generation and application of such
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valuable thermochemical information. Further experimental and computational studies are
crucial to build a comprehensive and reliable thermochemical database for this class of
compounds, which will be of great benefit to researchers and professionals in chemistry and
drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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